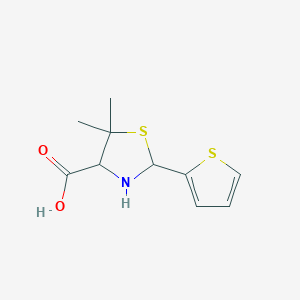

5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid

描述

5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features:

- 5,5-Dimethyl groups: Impart steric bulk and enhance conformational stability.

- 2-(2-Thienyl) substituent: A sulfur-containing aromatic heterocycle (thiophene) that influences electronic properties and binding interactions.

This compound is notable for its role as a β-lactamase inhibitor, as demonstrated in the crystal structure of the P99 β-lactamase complex (PDB ID: 5XHR), where it contributes to enzyme inhibition by mimicking the transition state of β-lactam hydrolysis . Its structural features are critical for binding to the active site of bacterial enzymes, thereby combating antibiotic resistance.

属性

IUPAC Name |

5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPAHLACCHNFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced thiazolidine derivatives.

Substitution: Generation of various substituted thiazolidine derivatives.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.

Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.

Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.

作用机制

The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.

相似化合物的比较

Comparison with Similar Thiazolidine Derivatives

Structural and Functional Differences

The table below compares key attributes of 5,5-dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid with structurally analogous compounds:

Key Findings

Electronic and Steric Effects

- Thienyl vs. Pyridyl : The 2-thienyl group (electron-rich sulfur atom) enhances hydrophobic interactions with enzyme pockets compared to the pyridin-2-yl group (basic nitrogen), which may improve solubility in polar environments .

- Bulkier Substituents: Compounds like ZZ7 (phenylacetyl) and ampicillinoic acid (aminophenylacetyl) exhibit reduced conformational flexibility, limiting their utility in enzyme inhibition despite strong binding affinities .

Research Implications and Challenges

- Structure-Activity Relationships (SAR) : The 2-thienyl group’s sulfur atom enhances π-π stacking and van der Waals interactions in enzyme binding, but its electron-withdrawing nature may reduce stability under acidic conditions compared to pyridin-2-yl analogs .

- Stereochemical Sensitivity : The (2R,4S) configuration in ZZ7 and AP3 is critical for activity; epimerization at these positions abolishes inhibitory effects .

- Contradictory Data : Some studies suggest that bulkier substituents (e.g., dichlorophenyl in ACI-INT-557) improve potency against resistant bacteria, but poor solubility limits their practical use .

生物活性

5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid (DMTA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antioxidant, anticancer, and other therapeutic potentials, supported by various studies and data.

- Molecular Formula : C10H13NO2S2

- Molecular Weight : 243.35 g/mol

- CAS Number : 56888-63-2

- Melting Point : 128 °C

1. Antioxidant Activity

Antioxidant properties of DMTA have been assessed through various assays, including the TBARS assay for lipid peroxidation. The compound has shown significant inhibition of lipid peroxidation, indicating its potential as a free radical scavenger.

Table 1: Antioxidant Activity of DMTA and Derivatives

2. Anticancer Activity

Studies have demonstrated DMTA's efficacy against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The compound exhibits significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.

Table 2: Anticancer Activity of DMTA

Notably, DMTA demonstrated a potent inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for tumor angiogenesis.

The mechanism by which DMTA exerts its biological effects may involve modulation of various signaling pathways associated with cancer progression and oxidative stress response. Molecular docking studies suggest strong binding affinity to target receptors, enhancing its therapeutic potential.

Case Studies

Recent research has highlighted the role of thiazolidine derivatives in treating metabolic disorders and their anticancer properties:

- Thiazolidinone Derivatives : A study on thiazolidinone derivatives indicated that modifications at specific positions significantly enhance their biological activity against cancer cell lines and improve antioxidant capacity .

- In Vivo Studies : In vivo experiments using animal models have shown that thiazolidine derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .

常见问题

Basic: What are the standard synthetic routes for 5,5-dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid?

Answer:

A common method involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example:

- Thiazolidine core formation : React L-penicillamine with formaldehyde to generate the 5,5-dimethylthiazolidine backbone .

- Thiophene substitution : Introduce the 2-thienyl group via a nucleophilic substitution or cyclization reaction under reflux conditions. For analogous thiazolidine derivatives, refluxing 3-formyl-indole-2-carboxylic acid with thiazolidinones in acetic acid (3–5 h) yields crystalline products after recrystallization (e.g., DMF/acetic acid mixtures) .

Key steps : Monitor reaction progress via TLC, isolate precipitates by filtration, and purify via recrystallization.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify substituent integration (e.g., methyl groups at δ 1.2–1.5 ppm, thiophene protons at δ 6.8–7.5 ppm) and stereochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for CHNOS: ~279.3) .

- Melting Point (mp) : Compare observed mp (e.g., 166–167°C for structurally similar compounds) to literature values .

Advanced: How can researchers address low yields in the synthesis of thiazolidine derivatives?

Answer:

- Optimize reaction conditions : Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives to ensure complete cyclization) .

- Catalyst screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance nucleophilicity in cyclization steps .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, as seen in analogous indole-thiazolidine syntheses .

Data contradiction note : Yields for similar compounds vary widely (18–46% in ), suggesting substrate-specific optimization is critical.

Advanced: How does stereochemistry impact the biological activity of 5,5-dimethyl-2-(2-thienyl)-thiazolidine-4-carboxylic acid?

Answer:

- Chiral centers : The 4-carboxylic acid group and thiazolidine ring configuration (R/S) influence binding to biological targets (e.g., enzymes or receptors). For example, (4R)-configured thiazolidines show distinct activity profiles compared to (4S) isomers .

- Resolution methods : Use chiral HPLC or enzymatic resolution to separate enantiomers. Purity >95% (HPLC) is recommended for pharmacological studies .

Advanced: What strategies are effective for analyzing stability under physiological conditions?

Answer:

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, then quantify degradation via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For related thiazolidines, stability up to 200°C is typical .

- Light sensitivity : Store solutions in amber vials and test photodegradation under UV/visible light .

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

Answer:

- Molecular docking : Model interactions between the thiazolidine core and target proteins (e.g., enzymes like COX-2 or PPAR-γ). The 2-thienyl group’s π-π stacking potential can be optimized for binding affinity .

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogous compounds .

Basic: What are common impurities in thiazolidine synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted starting materials (e.g., L-penicillamine) or dimerization products.

- Purification :

Advanced: How to resolve contradictions in spectroscopic data for thiazolidine derivatives?

Answer:

- Cross-validate techniques : Combine H NMR, C NMR, and IR to confirm functional groups. For example, IR peaks at 1700–1750 cm confirm carboxylic acid groups .

- X-ray crystallography : Resolve ambiguous stereochemistry by determining crystal structures, as done for (4S)-configured analogs .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

- Polar solvents : DMSO or ethanol (up to 1% v/v in cell culture) due to moderate solubility.

- Aqueous buffers : Prepare stock solutions in PBS (pH 7.4) after neutralization with NaOH .

Advanced: What are the key considerations for scaling up synthesis from mg to gram quantities?

Answer:

- Reactor design : Use jacketed reactors for controlled heating/cooling during reflux steps .

- Safety : Monitor exothermic reactions (e.g., cyclization) to prevent thermal runaway.

- Yield optimization : Pilot studies show increasing reactant concentrations by 20–30% improves throughput without side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。